N-(1,3-benzodioxol-5-yl)ethanesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)ethanesulfonamide is an organic compound with the molecular formula C9H11NO4S It features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, attached to an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(1,3-benzodioxol-5-yl)ethanesulfonamide typically begins with commercially available 1,3-benzodioxole and ethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1,3-benzodioxol-5-yl)ethanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzodioxole ring is known to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the benzodioxole ring have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)ethanesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring can bind to enzymes or receptors, modulating their activity. The ethanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.
N-(1,3-benzodioxol-5-yl)propanesulfonamide: Similar structure but with a propanesulfonamide group.
N-(1,3-benzodioxol-5-yl)butanesulfonamide: Similar structure but with a butanesulfonamide group.
Uniqueness
N-(1,3-benzodioxol-5-yl)ethanesulfonamide is unique due to its specific combination of the benzodioxole ring and ethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(11,12)10-7-3-4-8-9(5-7)14-6-13-8/h3-5,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDLWVODBXJFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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